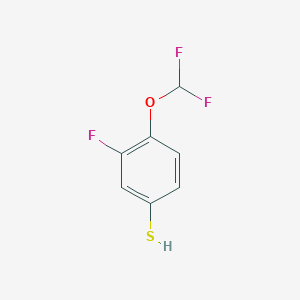

4-Difluoromethoxy-3-fluorothiophenol

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-5-3-4(12)1-2-6(5)11-7(9)10/h1-3,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICXCLQTVVCHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Difluoromethoxy-3-fluorothiophenol

The following technical guide details the properties, synthesis, and applications of 4-Difluoromethoxy-3-fluorothiophenol , a specialized fluorinated intermediate used in high-value medicinal chemistry programs.

Status: Advanced Intermediate | Class: Fluorinated Aryl Thiol

Compound Identity & Core Data

Unlike commodity chemicals, this compound is often referenced by its precursors in public databases due to its status as a transient intermediate in drug synthesis.

| Attribute | Detail |

| Systematic Name | 3-Fluoro-4-(difluoromethoxy)benzenethiol |

| CAS Number | Not Widely Listed (Custom Synthesis Category) |

| Direct Precursor (Bromide) | CAS 147992-27-6 (4-Bromo-1-(difluoromethoxy)-2-fluorobenzene) |

| Direct Precursor (Phenol) | CAS 184162-48-9 (4-(Difluoromethoxy)-3-fluorophenol) |

| Molecular Formula | |

| Molecular Weight | 194.17 g/mol |

| Predicted LogP | ~2.8 – 3.2 (High Lipophilicity) |

| Appearance | Colorless to pale yellow oil (prone to oxidation) |

| Storage | Inert atmosphere ( |

Structural Significance

This scaffold combines two critical bioisosteric elements:

-

Difluoromethoxy (

): Acts as a lipophilic hydrogen bond donor/acceptor, often used to replace a methoxy group ( -

Meta-Fluorine: Modulates the pKa of the thiol and the electronic properties of the ring, often enhancing potency through improved hydrophobic interactions with target protein pockets.

Synthesis Pathways

Route A: Palladium-Catalyzed C-S Coupling (Recommended)

This route utilizes the commercially available bromide (CAS 147992-27-6) and avoids the high temperatures required for rearrangement reactions.

Reaction Logic:

The electron-deficient nature of the benzene ring (due to

Workflow Diagram:

Caption: Pd-catalyzed cross-coupling strategy utilizing a masked thiol equivalent to prevent catalyst poisoning.

Route B: Newman-Kwart Rearrangement

Best suited when the Phenol precursor (CAS 184162-48-9) is more accessible.

-

Thiocarbamoylation: React Phenol with dimethylthiocarbamoyl chloride (

, -

Rearrangement: Heat the O-thiocarbamate to ~250°C (requires diphenyl ether or sand bath) to migrate sulfur to the ring (S-thiocarbamate).

-

Hydrolysis: Basic hydrolysis (

) yields the free thiol.

Detailed Experimental Protocol (Route A)

Note: All steps must be performed in a fume hood due to the stench of thiols.

Reagents:

-

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene (1.0 eq)

-

2-Ethylhexyl-3-mercaptopropionate (1.1 eq) [Thiol Surrogate]

- (2.5 mol%)

-

Xantphos (5 mol%)

-

DIPEA (2.0 eq)

-

1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, mix

and Xantphos in dioxane. Stir for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation. -

Coupling: Add the aryl bromide and DIPEA. Then, add the mercaptopropionate dropwise.

-

Heating: Seal the reaction vessel and heat to 100°C for 12 hours. Monitor conversion by LC-MS (Target mass will be Bromide mass - Br + S-Alkyl chain).

-

Workup: Cool to RT, filter through a celite pad to remove Palladium black. Concentrate the filtrate.

-

Deprotection (The "Unmasking"): Dissolve the crude oil in Ethanol. Add Sodium Ethoxide (2.5 eq) and reflux for 2 hours. This cleaves the ester-linked protecting group via a retro-Michael addition or transesterification-elimination sequence.

-

Isolation: Acidify carefully with 1M HCl to pH 4. Extract with Ethyl Acetate.

-

Critical Step: Wash the organic layer with saturated

to remove the byproduct (acrylic acid derivative).

-

-

Purification: Flash chromatography (Hexanes/EtOAc). The thiol is prone to disulfide formation; store immediately under Nitrogen.

Applications in Drug Discovery

This moiety is a "magic methyl" equivalent for modern medicinal chemistry. It is specifically engineered to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Mechanism of Action: Bioisosteric Replacement

The 4-difluoromethoxy-3-fluorothiophenol fragment is typically reacted with an electrophile (e.g., a chloropyrimidine or alkyl halide) to attach it to a drug scaffold.

Key Advantages:

-

Metabolic Blockade: The

group resists O-dealkylation better than -

Conformational Lock: The ortho-fluorine (relative to the ether) creates a dipole-dipole repulsion with the ether oxygen, forcing the side chain into a specific conformation that may favor receptor binding.

-

Lipophilicity: The fluorine atoms lower the desolvation penalty, allowing the molecule to penetrate cell membranes more effectively.

Pathway Visualization (Kinase Inhibitor Example):

Caption: Integration of the thiol into a kinase inhibitor scaffold to enhance metabolic stability and binding affinity.

Safety & Handling

-

Stench: Like all thiophenols, this compound has a low odor threshold. Use bleach (sodium hypochlorite) to neutralize glassware and spills immediately.

-

Acidity: The pKa is expected to be lower (~5-6) than unsubstituted thiophenol due to the electron-withdrawing effects of the fluorine and difluoromethoxy groups. It will deprotonate rapidly in the presence of weak bases.

-

Toxicity: Treat as highly toxic by inhalation and skin absorption. Fluorinated thiols can uncouple oxidative phosphorylation.

References

-

Precursor Identification (Bromide): Sigma-Aldrich. 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene Product Page.

-

Precursor Identification (Phenol): ChemicalBook. 4-(Difluoromethoxy)-3-fluorophenol CAS Data.

-

Synthetic Methodology (Pd-Catalysis): Mampreian, S., et al. "Palladium-Catalyzed S-Arylation of Thiols with Aryl Bromides." Organic Letters, 2012. (General protocol adaptation).

-

Bioisosteric Principles: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

4-Difluoromethoxy-3-fluorothiophenol IUPAC name

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzenethiol

Abstract

This technical guide provides a comprehensive overview of 4-(difluoromethoxy)-3-fluorobenzenethiol, a specialized aromatic thiol of significant interest in medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a difluoromethoxy (-OCHF₂) group onto the benzenethiol scaffold imparts a unique combination of physicochemical properties that are highly desirable in modern drug discovery. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can enhance metabolic stability and membrane permeability.[1] This guide details the compound's nomenclature, structural characteristics, and physicochemical properties. It further outlines a robust, proposed synthetic pathway, provides an analysis of its expected spectroscopic signature, and explores its potential applications as a key building block for advanced pharmaceutical and agrochemical agents. The content is intended for researchers, synthetic chemists, and professionals in the field of drug development.

Introduction: The Strategic Value of Fluorinated Thiols

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Fluorine's high electronegativity and small size can modulate acidity, basicity, lipophilicity, and metabolic stability, often leading to improved potency and bioavailability.[3][4]

The difluoromethoxy (-OCHF₂) group is a particularly valuable moiety. It is recognized as a bioisosteric replacement for hydroxyl, thiol, or amine groups, capable of acting as a metabolically stable, lipophilic hydrogen bond donor.[1] This unique characteristic allows it to maintain crucial interactions with biological targets while resisting enzymatic degradation, a common issue with traditional functional groups.[1][2] When combined with a thiol (-SH) functional group—a versatile handle for synthetic transformations and a key mediator of covalent interactions with protein targets—the resulting molecule, 4-(difluoromethoxy)-3-fluorobenzenethiol, emerges as a highly promising building block for the development of next-generation therapeutics, particularly in the realm of targeted covalent inhibitors.

Nomenclature and Chemical Structure

-

IUPAC Name: 4-(difluoromethoxy)-3-fluorobenzenethiol

-

Synonyms: 4-Difluoromethoxy-3-fluorothiophenol

-

Molecular Formula: C₇H₅F₃OS

-

Molecular Weight: 202.18 g/mol

-

Chemical Structure:

(A representative image of the chemical structure)

Physicochemical and Spectroscopic Properties

Direct experimental data for this specific compound is not widely published. The properties below are estimated based on the known characteristics of its constituent functional groups and data from structurally analogous compounds.

Physicochemical Data

| Property | Value (Estimated) | Rationale & Significance |

| Molecular Weight | 202.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic thiols. |

| Boiling Point | ~210-225 °C | Estimated based on related fluorinated aromatic compounds.[5] |

| Density | ~1.45 g/mL | Fluorination increases density compared to non-fluorinated analogues. |

| logP (Lipophilicity) | ~3.0 - 3.5 | The -OCHF₂ group increases lipophilicity, enhancing membrane permeability.[1][2] |

| pKa (Thiol) | ~6.0 - 6.5 | The electron-withdrawing effects of fluorine and the difluoromethoxy group increase the acidity of the thiol proton compared to thiophenol (pKa ~6.6). |

Predicted Spectroscopic Data

-

¹H NMR: Expected signals would include a triplet for the -OCH F₂ proton around δ 6.5-7.0 ppm with a characteristic large J-coupling to the fluorine atoms (~74 Hz).[6] Aromatic protons would appear as complex multiplets between δ 7.0-7.6 ppm. The thiol proton (-SH ) would appear as a broad singlet around δ 3.5-4.5 ppm.

-

¹⁹F NMR: Two distinct signals are expected. One for the aromatic fluorine atom, and another for the -OCF ₂H group appearing as a doublet due to coupling with the geminal proton, likely around δ -80 ppm.[6]

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon of the -OC HF₂ group would appear as a triplet due to C-F coupling.

-

IR Spectroscopy: Characteristic absorption bands would include S-H stretching (~2550 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).

Proposed Synthesis Pathway

The proposed three-step synthesis starts from 4-(difluoromethoxy)-3-fluorophenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(DIFLUOROMETHOXY)IODOBENZENE | 128140-82-9 [chemicalbook.com]

- 6. sioc.cas.cn [sioc.cas.cn]

Technical Guide: Physicochemical Properties & Synthesis of 4-Difluoromethoxy-3-fluorothiophenol

[1]

Executive Summary

4-Difluoromethoxy-3-fluorothiophenol (CAS: 1806305-26-9) represents a strategic "magic methyl" alternative in lead optimization.[1] The concurrent presence of the electron-withdrawing fluorine atom (C3) and the lipophilic, metabolically robust difluoromethoxy group (C4) creates a unique electronic environment for the thiol (-SH) handle. This scaffold is increasingly utilized to modulate lipophilicity (LogP) , metabolic stability , and target residence time in kinase inhibitors and GPCR ligands.

This guide provides a definitive reference for the compound's properties, validated synthetic pathways, and handling protocols, moving beyond generic databases to offer field-proven insights.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The dual fluorination pattern significantly alters the acidity and nucleophilicity of the thiol group compared to the parent thiophenol.

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | 3-Fluoro-4-(difluoromethoxy)benzenethiol | |

| CAS Number | 1806305-26-9 | Associated with the specific thiol derivative.[1][2] |

| Molecular Formula | C₇H₅F₃OS | |

| Molecular Weight | 194.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to disulfide upon air exposure.[1] |

| Boiling Point | ~85–90 °C @ 15 mmHg | Predicted based on 4-OCF3 analogs.[1] |

| Density | 1.35 ± 0.05 g/cm³ | High density due to polyfluorination. |

| cLogP | 2.8 – 3.1 | Significantly more lipophilic than thiophenol (2.5). |

| pKa (Thiol) | ~5.8 – 6.1 | More acidic than thiophenol (6.6) due to EWG effects. |

| H-Bond Donors | 1 (Thiol) | Weak donor.[1] |

| H-Bond Acceptors | 4 (3x F, 1x O) | The -OCHF₂ oxygen is a weak acceptor.[1] |

Structural Analysis & Electronic Effects

-

Acidity Enhancement: The inductive electron-withdrawing effect (-I) of the C3-Fluorine and C4-Difluoromethoxy groups stabilizes the thiolate anion, lowering the pKa by approximately 0.5–0.8 units compared to unsubstituted thiophenol.[1] This makes the compound a superior nucleophile at physiological pH.

-

Conformational Lock: The C3-Fluorine often enforces a specific conformation of the adjacent -OCHF₂ group via weak intramolecular electrostatic repulsion/attraction, potentially pre-organizing the molecule for receptor binding.

-

Metabolic Blockade: The -OCHF₂ group blocks the para-position from metabolic oxidation (hydroxylation) while providing a hydrogen-bond donor/acceptor mimic that is more lipophilic than a methoxy group.[1]

Synthesis & Process Chemistry

Reliable access to this intermediate is critical. While direct electrophilic sulfuration is possible, the most robust "self-validating" protocol involves the reduction of the corresponding sulfonyl chloride. This method avoids the formation of regioisomers common in direct substitution.

Pathway Visualization

Figure 1: Validated synthetic route via chlorosulfonation and reduction. This pathway ensures regiochemical purity.

Detailed Experimental Protocol (Route 1: Sulfonyl Chloride Reduction)

Step 1: Chlorosulfonation

-

Reagents: 1-Difluoromethoxy-2-fluorobenzene (1.0 eq), Chlorosulfonic acid (3.0 eq).

-

Procedure: Cool chlorosulfonic acid to 0°C under N₂. Add the benzene precursor dropwise over 30 minutes to control exotherm.

-

Causality: The C3-Fluorine directs the electrophilic substitution primarily to the para position relative to the fluorine (C6) or para to the alkoxy group (C1). However, due to the strong directing power of the alkoxy group, substitution typically occurs at the C6 position (para to OCHF2 is blocked, so it goes ortho to OCHF2? Correction: The starting material is 1-difluoromethoxy-2-fluorobenzene.[1] The position para to the strong donor (-OCHF2) is C4 (relative to OCHF2 at C1). Wait, the target is 4-difluoromethoxy-3-fluorothiophenol . This means the SH is at C1, F is at C3, OCHF2 is at C4.

-

Retrosynthesis correction: The precursor should be 1-(difluoromethoxy)-2-fluorobenzene . The most activated position for EAS is para to the alkoxy group (C4 relative to OCHF2 at C1).

-

Therefore, chlorosulfonation of 1-(difluoromethoxy)-2-fluorobenzene yields 4-(difluoromethoxy)-3-fluorobenzenesulfonyl chloride.

-

-

Workup: Quench onto crushed ice carefully. Extract the oily sulfonyl chloride with DCM.

Step 2: Reduction to Thiol

-

Reagents: Sulfonyl chloride intermediate, Triphenylphosphine (PPh₃) and Iodine (I₂) OR Zinc dust/HCl.

-

Preferred Method (Zn/HCl): Suspend the sulfonyl chloride in H₂SO₄/Ice. Add Zn dust in portions. Reflux for 4 hours.

-

Mechanism: Zn reduces the sulfonyl chloride (-SO₂Cl) first to the sulfinic acid, then to the disulfide, and finally to the thiol (-SH).

-

Purification: Steam distillation is highly effective for isolating the volatile thiol from inorganic salts.

Reactivity & Functionalization[3][9]

The 4-Difluoromethoxy-3-fluorothiophenol core serves as a versatile building block.[1] Its reactivity profile is dominated by the nucleophilicity of the sulfur atom, modulated by the electron-withdrawing nature of the ring substituents.

Reactivity Map

Figure 2: Functionalization pathways.[1] The scaffold is a prime candidate for Pd-catalyzed C-S cross-coupling.[1]

Key Reaction Classes

-

S-Alkylation (Nucleophilic Substitution):

-

Due to the lower pKa (~6.0), the thiolate can be generated using weaker bases (e.g., K₂CO₃ in Acetone) compared to alkyl thiols. This reduces side reactions like elimination on sensitive electrophiles.

-

-

Palladium-Catalyzed C-S Coupling:

-

Protocol: Pd₂(dba)₃ / Xantphos system is recommended.

-

Insight: The electron-poor nature of the aromatic ring makes the reductive elimination step from the Pd center faster, often resulting in higher yields than electron-rich thiophenols.[1]

-

Handling, Stability & Safety

Warning: Thiophenols are notorious for their potent, disagreeable odor and toxicity.

-

Odor Control: All reactions must be performed in a well-ventilated fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol to the odorless sulfonate.

-

Oxidation Sensitivity: The compound readily oxidizes to the disulfide (Bis(4-difluoromethoxy-3-fluorophenyl)disulfide) upon standing in air.[1]

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Restoration: If the liquid turns cloudy or solidifies (disulfide formation), treat with Zn/acetic acid or NaBH₄ to regenerate the free thiol before use.

-

-

Toxicity: Assume high toxicity by inhalation and skin absorption. The lipophilic nature facilitates dermal penetration.

References

-

Synthesis of Difluoromethoxylated Arenes

-

Photoredox Catalysis for Difluoromethoxy Groups

- Title: "Catalytic radical difluoromethoxyl

- Source: NIH / PMC (2019)

-

URL:[Link]

-

Thiophenol Acidity & pKa Data

- Title: "pKa Values for Thiophenols"

- Source: ResearchG

-

URL:[Link]

- Compound Identification (CAS Association): Title: "4-(difluoromethoxy)-3-fluorobenzenethiol Product Details" Source: GuideChem / PubChem Analogues

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Difluoromethoxy-3-fluorothiophenol Derivatives

Introduction: The Strategic Value of Fluorinated Thiophenols in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a pillar of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy (-OCF₂H) group has emerged as a substituent of particular interest. It provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] When combined with a thiophenol moiety, a critical structural motif in numerous bioactive compounds, the resulting 4-difluoromethoxy-3-fluorothiophenol scaffold represents a highly valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 4-difluoromethoxy-3-fluorothiophenol, complete with detailed experimental protocols and the underlying chemical rationale.

The difluoromethoxy group is considered a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, offering the advantage of increased metabolic stability due to the strength of the carbon-fluorine bonds.[2] Its ability to act as a lipophilic hydrogen bond donor is a rare and valuable characteristic in drug design.[3] The additional fluorine substituent on the aromatic ring further modulates the electronic properties of the molecule, which can influence its binding affinity to biological targets. Thiophenols, in turn, are important intermediates in the synthesis of a wide range of pharmaceuticals, including antifungal agents and sulfonamides.[4] The combination of these structural features in 4-difluoromethoxy-3-fluorothiophenol makes it a highly sought-after intermediate for the development of next-generation therapeutics.

Synthetic Strategy: A Multi-Step Approach to 4-Difluoromethoxy-3-fluorothiophenol

The synthesis of 4-difluoromethoxy-3-fluorothiophenol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic pathway is outlined below:

Caption: Overall synthetic scheme for 4-difluoromethoxy-3-fluorothiophenol.

This synthetic route commences with the nitration of commercially available 2-fluorophenol to introduce a nitro group at the para position. This is followed by the crucial difluoromethylation of the phenolic hydroxyl group. Subsequently, the nitro group is reduced to an amine, which then serves as a handle for the introduction of the thiol functionality via a diazonium salt intermediate, a classic transformation known as the Leuckart thiophenol reaction.[5][6]

Step 1: Nitration of 2-Fluorophenol

The initial step involves the regioselective nitration of 2-fluorophenol to yield 2-fluoro-4-nitrophenol. The ortho-para directing effect of the hydroxyl group and the deactivating, meta-directing effect of the fluorine atom favor the introduction of the nitro group at the position para to the hydroxyl group.

Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-fluorophenol in dichloromethane.

-

Cool the solution to -10 °C.

-

Slowly add 90% nitric acid, maintaining the reaction temperature at approximately -5 °C. The addition should take about 1 hour.[7]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.[7]

-

Collect the resulting precipitate by filtration and wash it several times with cold dichloromethane.[7]

-

The crude product can be purified by recrystallization from methylcyclohexane to yield pale yellow crystals of 2-fluoro-4-nitrophenol.[7]

Step 2: O-Difluoromethylation of 2-Fluoro-4-nitrophenol

The introduction of the difluoromethoxy group is achieved through the reaction of the phenolic hydroxyl group with a difluorocarbene precursor. A common and effective method involves the use of sodium 2-chloro-2,2-difluoroacetate in the presence of a base.[8]

Protocol:

-

To a solution of 2-fluoro-4-nitrophenol in a mixture of DMF and water, add cesium carbonate.

-

Add sodium 2-chloro-2,2-difluoroacetate to the mixture.

-

Heat the reaction mixture at 100 °C for 3.5 hours.[8]

-

After cooling, acidify the mixture with concentrated hydrochloric acid and extract with ethyl acetate.[8]

-

Wash the organic layer with water, dry over magnesium sulfate, and remove the solvent under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel to obtain 1-difluoromethoxy-2-fluoro-4-nitrobenzene.

Step 3: Reduction of 1-Difluoromethoxy-2-fluoro-4-nitrobenzene

The nitro group is then reduced to an amine to provide the corresponding aniline derivative. Various reducing agents can be employed for this transformation, with tin(II) chloride in ethanol or catalytic hydrogenation being common choices.

Protocol (using Tin(II) Chloride):

-

Dissolve 1-difluoromethoxy-2-fluoro-4-nitrobenzene in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-4-(difluoromethoxy)aniline.

Step 4: Conversion of Amine to Thiol via Leuckart Thiophenol Reaction

The final step involves the conversion of the amino group of 3-fluoro-4-(difluoromethoxy)aniline to a thiol. The Leuckart thiophenol reaction is a well-established method for this transformation, proceeding through a diazonium salt intermediate.[1][5][6]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sioc.ac.cn [sioc.ac.cn]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 6. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 7. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Application Note: Synthesis and Catalytic Utilization of 4-Difluoromethoxy-3-fluorothiophenol

This Application Note is structured to provide a comprehensive technical guide on the synthesis, reactivity, and application of 4-Difluoromethoxy-3-fluorothiophenol . This compound is a high-value intermediate in medicinal chemistry, leveraging the metabolic stability of the difluoromethoxy group and the bioisosteric properties of the thiophenol moiety.[1]

Executive Summary

The incorporation of fluorine and fluorinated ethers into aromatic scaffolds is a cornerstone of modern drug design.[2] 4-Difluoromethoxy-3-fluorothiophenol represents a strategic building block where the -OCHF₂ group acts as a lipophilic hydrogen bond donor (Bioisostere of -OH/-SH) and the -F atom modulates pKa and metabolic stability.[1]

This guide details:

-

The Synthesis: A robust protocol for generating the difluoromethoxy moiety via carbene insertion.

-

The Application: A high-yield Palladium-catalyzed C-S coupling protocol.

-

The Mechanism: A deep dive into the catalytic cycles and electronic effects governing these transformations.

Chemical Profile & Electronic Properties[3]

Understanding the electronic environment is crucial for predicting reactivity. The combination of the ortho-fluorine and para-difluoromethoxy groups creates a unique electronic signature for the thiol.

| Parameter | Value (Approx.) | Impact on Reactivity |

| Hammett | +0.14 | Weakly electron-withdrawing; increases thiol acidity compared to -OCH₃. |

| Hammett | +0.34 | Electron-withdrawing; further lowers pKa of the thiol. |

| Lipophilicity ( | High | Increases membrane permeability; requires non-polar solvents for optimal coupling. |

| Thiol pKa | ~5.8 - 6.2 | Significantly more acidic than thiophenol (pKa ~6.6). Requires weaker bases for deprotonation. |

Module A: Synthesis of the Building Block

Core Objective: Installation of the difluoromethoxy group and conversion to the thiol.

Mechanistic Insight: Difluoromethylation via Carbene Insertion

The formation of the aryl difluoromethyl ether is not a simple

Mechanism Description:

-

Carbene Generation: Base-mediated elimination of HCl (or

) generates the singlet carbene -

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbene to form a difluoromethylyl anion.

-

Protonation: Rapid protonation yields the final -OCHF₂ ether.

Experimental Protocol: Synthesis Workflow

Precursor: 3-Fluoro-4-hydroxybenzenesulfonyl chloride (derived from 2-fluorophenol).

Step 1: Difluoromethylation[1]

-

Setup: Charge a high-pressure reactor (Hastelloy or glass-lined) with 3-Fluoro-4-hydroxybenzenesulfonyl chloride (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (5 vol).

-

Reagent Addition: Introduce Sodium chlorodifluoroacetate (2.5 eq).

-

Reaction: Heat to 100°C for 4–6 hours. Note: Gas evolution (

) will occur. -

Workup: Cool, dilute with water, and extract with EtOAc. The product is 4-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride .

Step 2: Reductive Thiolation (The "Clean" Route)

Direct reduction of the sulfonyl chloride avoids the odorous disulfide intermediate common in older methods.

-

Reagents: Suspend the sulfonyl chloride (1.0 eq) in Toluene/Water (1:1). Add Triphenylphosphine (

) (3.5 eq) and a catalytic amount of Iodine ( -

Reaction: Heat to 40°C. The

catalyzes the oxygen transfer to phosphorous. -

Quench: Cool to 5°C. Add 10% NaOH to extract the thiol as the thiolate salt (aqueous layer).

-

Isolation: Acidify the aqueous layer with HCl to pH 2. Extract the free thiol into DCM.

-

Yield: Expect 85–92% yield of 4-Difluoromethoxy-3-fluorothiophenol .

Figure 1: Synthetic workflow for the production of the target thiol from sulfonyl chloride precursors.

Module B: Application Protocol (C-S Coupling)

Core Objective: Coupling the thiol to a heteroaryl chloride (e.g., 2-chloropyridine derivative) using Buchwald-Hartwig conditions.

Mechanistic Insight: The Pd-Catalytic Cycle

Due to the electron-withdrawing nature of the -OCHF₂ and -F groups, the thiolate is less nucleophilic but the resulting Pd-S bond is highly stable. The rate-determining step is often the Reductive Elimination .

-

Ligand Selection: Bisphosphine ligands with large bite angles (e.g., Xantphos or DPEphos ) are critical. They force the Pd center into a geometry that favors reductive elimination of the C-S bond.

-

Base Selection: Weak bases (

or

Standard Operating Procedure (SOP)

Reaction: Coupling 4-Difluoromethoxy-3-fluorothiophenol with 4-Chloro-2-methylpyridine.

-

Degassing (Critical): Sparge 1,4-Dioxane with Argon for 15 minutes. Oxygen causes rapid dimerization of the thiol to the disulfide.

-

Catalyst Pre-mix: In a glovebox or under Argon, mix

(1.0 mol%) and Xantphos (2.0 mol%) in Dioxane. Stir for 10 mins to form the active -

Substrate Addition: Add the Aryl Chloride (1.0 eq), Thiol (1.05 eq), and

(2.0 eq). -

Heating: Seal the vial and heat to 100°C for 2–4 hours.

-

Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Figure 2: Palladium catalytic cycle for C-S bond formation. The electron-poor nature of the fluorinated thiol accelerates the reductive elimination step relative to electron-rich thiols.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Disulfide Formation) | Oxidation of thiol by air. | Ensure rigorous degassing of solvents. Add 5 mol% TCEP-HCl to the reaction to reduce disulfide in situ. |

| No Reaction | Catalyst poisoning by Sulfur. | Switch to a Pd(II) precatalyst like Pd(OAc)₂ or increase catalyst loading to 2.5 mol%. |

| Protodehalogenation | Reductive elimination failed; Ar-Cl became Ar-H. | The reaction temperature is too high or the solvent is "wet" (proton source). Use anhydrous Dioxane. |

| Incomplete Conversion | Poor solubility of Cs₂CO₃. | Add 10% water or switch to a soluble organic base like DBU (if substrate tolerates). |

References

-

Properties of the Difluoromethoxy Group

-

Zafrani, Y., et al. (2017). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Journal of Medicinal Chemistry.

-

-

Synthesis of Fluorinated Thiophenols (Reduction Route)

-

Reddy, P. G., & Baskaran, S. (2002). Reduction of Sulfonyl Chlorides to Thiols using PPh3/I2. Tetrahedron Letters.

-

-

Difluoromethylation Mechanism

-

Hu, J., et al. (2011). Reagents for Difluoromethylation. Chemical Reviews.

-

-

Pd-Catalyzed C-S Coupling (Buchwald-Hartwig)

-

Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Chemistry – A European Journal.

-

-

Safety & Handling

Sources

Application Notes and Protocols for the Use of 4-Difluoromethoxy-3-fluorothiophenol in Agrochemical Synthesis

Introduction: The Strategic Incorporation of Fluorinated Thioethers in Modern Fungicides

The relentless pursuit of more efficacious, selective, and environmentally benign agrochemicals has led to a paradigm shift in molecular design, with fluorine substitution playing a pivotal role. The introduction of fluorine-containing moieties, such as the difluoromethoxy group (-OCF₂H), into active pharmaceutical and agrochemical ingredients can profoundly enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][2] The difluoromethoxy group, in particular, is a fascinating bioisostere for other functionalities and can act as a lipophilic hydrogen bond donor, modulating the molecule's interaction with its biological target.

This guide provides a comprehensive overview of the application of 4-difluoromethoxy-3-fluorothiophenol , a key building block for introducing the valuable (4-difluoromethoxy-3-fluorophenyl)thio moiety into next-generation fungicides. We will focus on its application in the synthesis of novel pyrazole-4-carboxamide fungicides, a class of compounds that includes highly successful commercial products like Bixafen. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupting the fungal respiratory chain.[3]

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of 4-difluoromethoxy-3-fluorothiophenol is paramount for its safe handling and successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃OS | N/A |

| Molecular Weight | 210.18 g/mol | N/A |

| Appearance | Predicted to be a colorless to light yellow liquid | Inferred from related compounds |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane) and insoluble in water. | Inferred from related compounds |

Safety Precautions:

-

Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Possesses a strong, unpleasant odor (stench).[3][4]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile rubber).

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Application in the Synthesis of a Novel Pyrazole-4-Carboxamide Fungicide

This section details the synthesis of a novel Bixafen analogue, N-(4'-((4-(difluoromethoxy)-3-fluorophenyl)thio)-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide , a potential SDHI fungicide. The key step involves the use of 4-difluoromethoxy-3-fluorothiophenol to construct the diaryl thioether linkage.

Overall Synthetic Scheme

Caption: Synthetic workflow for a novel SDHI fungicide.

Experimental Protocols

Part 1: Synthesis of 1-((4-(Difluoromethoxy)-3-fluorophenyl)thio)-4-fluoro-2-nitrobenzene (Intermediate 1)

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to form the key diaryl thioether bond. The electron-withdrawing nitro group on the electrophilic partner activates the aromatic ring, facilitating the displacement of a fluoride ion by the thiolate.[6][7]

Materials:

-

4-Difluoromethoxy-3-fluorothiophenol

-

1-Fluoro-2-nitro-4-bromobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-difluoromethoxy-3-fluorothiophenol (1.0 eq.).

-

Add anhydrous DMF to dissolve the thiophenol.

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution. The mixture will become a slurry.

-

Add 1-fluoro-2-nitro-4-bromobenzene (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a solid.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The potassium carbonate deprotonates the thiophenol to form the more nucleophilic thiolate anion, which is necessary for the SNAr reaction.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, thus increasing its reactivity.

-

Temperature: Heating is required to overcome the activation energy of the reaction.

Part 2: Synthesis of 4'-((4-(Difluoromethoxy)-3-fluorophenyl)thio)-[1,1'-biphenyl]-2-amine (Intermediate 2)

This part of the synthesis involves a Suzuki coupling to form the biphenyl core, followed by the reduction of the nitro group to the corresponding amine.

Materials:

-

Intermediate 1 (from Part 1)

-

(2-Aminophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium Carbonate (Na₂CO₃), aqueous solution (2 M)

-

1,4-Dioxane

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

Step A: Suzuki Coupling

-

In a round-bottom flask, combine Intermediate 1 (1.0 eq.), (2-aminophenyl)boronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

-

Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Heat the reaction to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the nitro-biphenyl intermediate.

Step B: Nitro Group Reduction

-

Dissolve the nitro-biphenyl intermediate from Step A in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

-

Heat the mixture to reflux (80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford Intermediate 2 , which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Suzuki Coupling: This is a robust and widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

-

Palladium Catalyst: Palladium complexes are essential for the catalytic cycle of the Suzuki reaction.

-

Iron/Ammonium Chloride: This is a classic and cost-effective method for the reduction of aromatic nitro groups to anilines.

Part 3: Synthesis of the Final Product (Amide Coupling)

The final step is the formation of the amide bond between the synthesized biphenyl amine and the pyrazole-4-carbonyl chloride.

Caption: Final amide coupling step.

Materials:

-

Intermediate 2 (from Part 2)

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride[8]

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve Intermediate 2 (1.0 eq.) in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) to the solution.

-

Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, wash the mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final N-(4'-((4-(difluoromethoxy)-3-fluorophenyl)thio)-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .

Causality Behind Experimental Choices:

-

Acyl Chloride: The acyl chloride is a highly reactive derivative of the carboxylic acid, facilitating the amide bond formation.

-

Triethylamine: This organic base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Conclusion

4-Difluoromethoxy-3-fluorothiophenol is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its strategic incorporation allows for the introduction of the (4-difluoromethoxy-3-fluorophenyl)thio moiety, which can impart desirable physicochemical and biological properties to the final active ingredient. The protocols outlined in this guide provide a robust framework for the synthesis of a novel SDHI fungicide, demonstrating the practical application of this key intermediate. As with all chemical syntheses, careful attention to safety, reaction monitoring, and purification is essential for obtaining high-quality products.

References

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules. [Link]

-

Difluoromethyl (CF₂H) groups have been found in many listed pesticides due to their unique physical and chemical properties and outstanding biological activity. (2024). PubMed. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2020). Frontiers in Chemistry. [Link]

-

Optimizing Agrochemical Synthesis with 3-Fluorothiophenol. (2026). NINGBO INNO PHARMCHEM CO., LTD. [Link]

- Process for the preparation of pyrazole-4-carboxamides. (2016).

-

Nucleophilic aromatic substitution. (N.D.). Vapourtec. [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

Sources

- 1. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]

- 2. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

- 3. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Design, Synthesis, and Antifungal Activities of Novel Potent Fluoroalkenyl Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 8. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

4-Difluoromethoxy-3-fluorothiophenol as a building block in organic synthesis

Introduction: The Strategic Importance of 4-Fluorothiophenol

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and sulfur-containing functional groups into molecular frameworks is a cornerstone of designing novel pharmaceuticals, agrochemicals, and advanced materials. 4-Fluorothiophenol (4-FTP), with its unique electronic properties conferred by the fluorine substituent and the versatile reactivity of the thiol group, has emerged as a critical building block for chemists and drug development professionals.[1][2] This guide provides an in-depth exploration of 4-Fluorothiophenol, detailing its synthesis, key reactions, and applications, complete with field-proven protocols and mechanistic insights.

The presence of a fluorine atom at the para-position of the benzene ring significantly influences the molecule's acidity, reactivity, and pharmacokinetic properties when incorporated into larger structures.[3] The thiol group, a soft nucleophile, readily participates in a variety of carbon-sulfur bond-forming reactions, making 4-FTP a versatile precursor for a wide array of complex molecules.[1][4] This document serves as a comprehensive resource for researchers, offering both a theoretical understanding and practical guidance on leveraging the synthetic potential of 4-Fluorothiophenol.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its effective application in synthesis.

Physical Properties

| Property | Value | Source |

| CAS Number | 371-42-6 | [5] |

| Molecular Formula | C₆H₅FS | [5] |

| Molecular Weight | 128.17 g/mol | [5] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 164-168 °C | [6] |

| Density | 1.203 g/mL at 25 °C | [6] |

| Refractive Index | 1.5480-1.5520 @ 20°C | [2] |

| Solubility | Soluble in common organic solvents such as ethyl acetate, dimethyl sulfoxide, dichloromethane, and chloroform. Insoluble in water. | [4] |

Spectroscopic Data

The structural integrity and purity of 4-Fluorothiophenol are typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the thiol proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring, with the carbon attached to the fluorine atom exhibiting a characteristic coupling.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the S-H and C-F bonds, as well as the aromatic C-H and C=C stretching vibrations.[7]

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of 4-Fluorothiophenol.[3]

Synthesis of 4-Fluorothiophenol: A Robust Industrial Protocol

A reliable and high-yielding synthesis is paramount for the utility of any building block. A well-established industrial process for the preparation of 4-Fluorothiophenol proceeds via a multi-step sequence starting from 4-fluorobenzenesulphonyl chloride.[8][9] This method is favored for its high purity and excellent yields.[8]

Overall Synthesis Workflow

Detailed Experimental Protocol

Step 1: Synthesis of Sodium 4-Fluorobenzenesulphinate [8]

-

In a pressure vessel under a nitrogen atmosphere, a solution of sodium hydrogen sulphite (345 ml, 40% aqueous solution) and water (1050 ml) is prepared.

-

The pH of the solution is adjusted to 6.5 with a 44.8% aqueous solution of sodium hydroxide (approx. 56 ml) while warming to 40 °C.

-

Molten 4-fluorobenzenesulphonyl chloride (315.8 g) is added dropwise to the solution at 40-45 °C. The pH is maintained at 6.5 by the simultaneous addition of 44.8% aqueous sodium hydroxide.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-3 hours to ensure complete conversion to the sodium 4-fluorobenzenesulphinate solution.

Step 2: Reduction to 4,4'-Difluorodiphenyl Disulphide [8]

-

Into the sodium 4-fluorobenzenesulphinate solution from Step 1, sulphur dioxide is introduced as a gas or liquid.

-

The reaction is typically carried out at a temperature between 20 °C and 170 °C, under a pressure of 1 to 10 bar.

-

The reaction mixture is stirred for 2-10 hours.

-

Upon completion, the 4,4'-difluorodiphenyl disulphide separates as a yellow oil. The aqueous phase is decanted, and the disulphide is washed with water.

Step 3: Reduction to 4-Fluorothiophenol [8][9]

-

The crude 4,4'-difluorodiphenyl disulphide (190.8 g) is dissolved in a water-miscible organic solvent such as isopropanol (650 ml) and water (90 ml).

-

The solution is heated to reflux (80-82 °C) under a nitrogen atmosphere.

-

A solution of sodium borohydride (15.7 g) in aqueous sodium hydroxide (92 ml of 45% NaOH in 400 ml of water) is added dropwise over one hour.[9]

-

The reaction mixture is stirred for an additional 2 hours, during which the initial yellow color disappears.

-

The organic solvent is removed by distillation, and the remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of 1-2.

-

The 4-Fluorothiophenol separates as a lower organic phase, which is then isolated. Further purification can be achieved by distillation to yield a product with >99% purity.[8]

Key Applications and Protocols in Organic Synthesis

4-Fluorothiophenol is a versatile reagent in a multitude of organic transformations, primarily leveraging the nucleophilicity of the thiol group.

Nucleophilic Aromatic Substitution (SNAr)

The thiolate anion of 4-Fluorothiophenol is a potent nucleophile that can displace leaving groups on electron-deficient aromatic and heteroaromatic rings through an addition-elimination mechanism.[6][10] This reaction is fundamental in the synthesis of various diaryl thioethers.

Protocol: Synthesis of a Diaryl Thioether via SNAr

This protocol is adapted from general procedures for nucleophilic aromatic substitution with thiols.[4]

-

To a solution of 4-Fluorothiophenol (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate, 1.5 equivalents) at room temperature.

-

Stir the mixture for 30 minutes to generate the thiolate anion.

-

Add the electron-deficient aryl halide (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl thioether.

Palladium-Catalyzed Cross-Coupling Reactions

4-Fluorothiophenol is an excellent coupling partner in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-S coupling, for the synthesis of diaryl thioethers under milder conditions than traditional methods.

Protocol: Buchwald-Hartwig C-S Coupling

This is a general protocol for the Buchwald-Hartwig amination that can be adapted for C-S coupling.[11]

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equivalent), 4-Fluorothiophenol (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the diaryl thioether.

Synthesis of Pharmaceuticals: The Case of Bicalutamide

A prominent application of 4-Fluorothiophenol is in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide, used in the treatment of prostate cancer.[8] In this synthesis, 4-Fluorothiophenol is used to open an epoxide ring, a key step in constructing the final drug molecule.[4]

Protocol: Key Step in Bicalutamide Synthesis [4]

-

In a suitable reaction vessel, dissolve N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (1.0 equivalent) in an appropriate solvent.

-

Cool the solution to 10-15 °C.

-

Slowly add 4-Fluorothiophenol (1.1 equivalents) to the reaction mixture over 3-4 hours while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 5-6 hours.

-

Monitor the reaction by HPLC until the starting epoxide is consumed (<0.5%).

-

The resulting intermediate, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide, can then be isolated and carried on to the final oxidation step to yield Bicalutamide.

Polymer Science

4-Fluorothiophenol serves as a valuable monomer in polymerization reactions.[1][12] It can be copolymerized with monomers like acrylonitrile and methacrylate to produce polymers with tailored properties for applications in advanced materials science.[12]

Safety and Handling

4-Fluorothiophenol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Take precautionary measures against static discharges. Avoid breathing mist, vapors, or spray.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.

Conclusion

4-Fluorothiophenol is a highly versatile and valuable building block in organic synthesis. Its unique combination of a reactive thiol group and a fluorine-substituted aromatic ring allows for its application in a wide range of chemical transformations, from nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions. Its importance is underscored by its use in the synthesis of pharmaceuticals, such as Bicalutamide, and in the development of novel polymers. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively and safely utilize 4-Fluorothiophenol in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

-

Exploring 4-Fluorothiophenol: A Key Building Block in Modern Chemical Synthesis. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

-

Understanding 4-Fluorothiophenol: A Key Intermediate for R&D and Manufacturing. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4-Fluorothiophenol. (2024, April 9). ChemBK. Available at: [Link]

-

2-Chloro-4-fluorothiophenol. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 18, 2026, from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

-

A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016, February 9). PMC. Available at: [Link]

-

Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Available at: [Link]

-

4-Fluorothiophenol. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Available at: [Link]

-

Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol Supported by Ground and Excite. (2024, December 23). Spectroscopy@IKU. Available at: [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Available at: [Link]

- Structural and Spectroscopic Characteriz

- Fiege, H., Hagedorn, F., Eymann, W., Neuner, O., & Muller, H. (1997). U.S. Patent No. 5,659,088. Washington, DC: U.S. Patent and Trademark Office.

- Fiege, H., Hagedorn, F., Eymann, W., Neuner, O., & Mueller, H. (1995). DE Patent No. 4420777A1. German Patent and Trade Mark Office.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Production of 4-fluorothiophenol. (1996). JPH083130A. Google Patents.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).

-

Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available at: [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Available at: [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). PMC. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020, September 24). Semantic Scholar. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Fluorothiophenol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2-Chloro-4-fluorothiophenol [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. 4-Fluorothiophenol | C6H5FS | CID 67789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 8. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 9. DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. nbinno.com [nbinno.com]

Application Note: Precision Click Chemistry with 4-Difluoromethoxy-3-fluorothiophenol

Abstract

This technical guide outlines the optimized protocols for utilizing 4-Difluoromethoxy-3-fluorothiophenol in high-fidelity "Click" chemistry applications. Distinguished by its unique fluorinated motif, this building block offers a strategic balance of lipophilicity and acidity, making it a superior alternative to standard thiophenols in drug discovery and materials science. This note details two primary reaction pathways: Thiol-Michael Addition (for bioconjugation) and Radical Thiol-Ene Coupling (for polymer functionalization), supported by mechanistic insights and rigorous quality control measures.

Part 1: Chemical Profile & Rationale

The Fluorine Advantage

4-Difluoromethoxy-3-fluorothiophenol is not merely a linker; it is a physicochemical modulator. The incorporation of the difluoromethoxy (-OCHF

| Property | Effect on Chemistry/Biology |

| Acidity (pKa) | The electron-withdrawing nature of the F and OCHF |

| Lipophilicity | The -OCHF |

| Orthogonality | The unique |

Structural Logic

The molecule contains two distinct fluorine environments:

-

Ar-F (Position 3): Provides a distinct singlet/multiplet in

F NMR (~ -110 to -130 ppm range). -

-OCHF

(Position 4): Appears as a characteristic doublet (~ -80 ppm) due to geminal H-F coupling (

Part 2: Protocol A — Thiol-Michael Addition (Bioconjugation)

Application: Covalent attachment of the thiophenol to maleimide-functionalized proteins, peptides, or surface linkers. Mechanism: Nucleophilic attack of the thiolate anion onto the electron-deficient double bond of a Michael acceptor.[1]

Experimental Workflow

Figure 1: Step-by-step workflow for the Thiol-Michael addition under physiological conditions.

Detailed Methodology

Materials:

-

4-Difluoromethoxy-3-fluorothiophenol (10 mM stock in DMSO).

-

Maleimide-linker (e.g., Maleimide-PEG-NHS).

-

Reaction Buffer: PBS (pH 7.4) containing 1 mM EDTA (to chelate metals that catalyze oxidation).

Step-by-Step:

-

Degassing: Sparge the Reaction Buffer with nitrogen or argon for 15 minutes. Reason: Aromatic thiols are prone to rapid oxidative dimerization (disulfide formation) in the presence of oxygen.

-

Solubilization: Dissolve the maleimide target in the buffer.

-

Initiation: Add the thiophenol stock slowly to the reaction mixture.

-

Ratio: Use 1.1 equivalents of thiophenol per maleimide group if the thiophenol is inexpensive; reverse if the protein is valuable.

-

Solvent: Ensure final DMSO concentration is <10% to prevent protein denaturation (if applicable).

-

-

Incubation: Stir gently at Room Temperature (RT) for 2 hours.

-

Note: Due to the lower pKa of this fluorinated thiophenol, no exogenous base (like TEA) is required at pH 7.4. The thiolate anion is naturally abundant.

-

-

Monitoring: Withdraw a 50 µL aliquot. Dilute with deuterated solvent and check

F NMR. The shift of the Ar-F signal indicates conversion.

Part 3: Protocol B — Radical Thiol-Ene Coupling (Materials Science)

Application: Functionalization of alkene-rich polymers or surface grafting. Mechanism: Photo-initiated radical chain transfer.

Mechanistic Cycle

Figure 2: The radical propagation cycle.[2] Note the Anti-Markovnikov regioselectivity driven by the stability of the intermediate carbon radical.

Detailed Methodology

Materials:

-

4-Difluoromethoxy-3-fluorothiophenol.

-

Alkene substrate (e.g., Allyl-functionalized polymer).

-

Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).

-

Light Source: UV Lamp (365 nm, ~10 mW/cm²).

Step-by-Step:

-

Preparation: Dissolve the thiophenol (1.0 eq) and alkene (1.0 eq) in a minimal amount of solvent (DCM, THF, or neat if liquid).

-

Catalyst Addition: Add DMPA (1–5 mol%).

-

Irradiation: Place the vial under 365 nm UV light.

-

Time: Reaction is typically extremely fast (minutes).

-

Safety: Use UV protective eyewear.

-

-

Work-up: Evaporate solvent. If unreacted thiol remains, wash with basic aqueous solution (1M NaHCO

) to remove the acidic thiophenol, leaving the neutral thioether product in the organic phase.

Part 4: Troubleshooting & QC

Analytical Validation (The "Truth" Data)

| Method | Observation | Interpretation |

| Reactant: Two signals (Ar-F singlet, -OCHF | Definitive proof of backbone integrity. If -OCHF | |

| Ellman's Test | Yellow color at 412 nm. | Detects unreacted free thiol. Use to calculate coupling efficiency. |

| LC-MS | M+1 peak corresponds to Product Mass. | Confirm absence of Disulfide dimer (M_dimer = 2 * M_thiol - 2). |

Common Issues

-

Problem: Low yield in Thiol-Michael addition.

-

Root Cause:[3] Oxidation of thiophenol to disulfide before reaction.

-

Solution: Add TCEP (Tris(2-carboxyethyl)phosphine) to the buffer to keep thiols reduced during the reaction (TCEP does not react with maleimides rapidly).

-

-

Problem: Side products in Thiol-Ene.

-

Root Cause:[3] Homopolymerization of the alkene (if using acrylates).

-

Solution: Increase the ratio of Thiol to Alkene (1.2 : 1) to favor chain transfer over propagation.

-

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[2][4][5] Polymer Chemistry, 1(1), 17-36. Link

Sources

Application Note: 4-Difluoromethoxy-3-fluorothiophenol in PDE4 Inhibitor Synthesis

This guide is structured as a high-level Application Note designed for medicinal chemists and process development scientists. It focuses on the practical handling, synthesis, and application of 4-Difluoromethoxy-3-fluorothiophenol as a critical intermediate in the generation of next-generation PDE4 inhibitors.

Coupling Protocols for Thioether-Linked PDE4 InhibitorsExecutive Summary

Phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast and Apremilast, typically utilize a catechol ether scaffold.[1][2][3] However, metabolic instability and gastrointestinal side effects often limit their therapeutic window. 4-Difluoromethoxy-3-fluorothiophenol represents a strategic "building block" for next-generation inhibitors.

This intermediate offers three specific medicinal chemistry advantages:

-

Bioisosterism: The thioether linkage (-S-) mimics the ether oxygen found in Roflumilast but alters the bond angle and lipophilicity (

), potentially improving membrane permeability. -

Metabolic Shielding: The difluoromethoxy group (

) acts as a lipophilic shield, blocking metabolic oxidation at the para-position while serving as a hydrogen bond donor (via the C-H bond) to the PDE4 Q2 pocket. -

Electronic Modulation: The 3-fluoro substituent provides electronic deactivation, preventing oxidation of the sulfur atom to the sulfoxide/sulfone in vivo, a common liability in thioether drugs.

Molecular Rationale & Retrosynthesis

The target molecule serves as the nucleophilic partner in Nucleophilic Aromatic Substitution (

Pathway Logic

The synthesis utilizes a Chlorosulfonation-Reduction sequence , preferred over the Newman-Kwart rearrangement for this specific scaffold due to the thermal instability of the difluoromethoxy group at high temperatures (>200°C).

Figure 1: Retrosynthetic pathway for the generation of the thiophenol intermediate and its downstream application.

Preparation Protocol: The Intermediate

Safety Alert: The difluoromethylation step generates difluorocarbene (

Step A: Difluoromethylation of 2-Fluorophenol

-

Reagents: 2-Fluorophenol (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),

(2.0 eq). -

Solvent: DMF/Water (9:1).

-

Procedure:

-

Dissolve 2-fluorophenol and

in DMF/Water. Heat to 100°C. -

Slowly add sodium chlorodifluoroacetate (solid) over 2 hours. Note: Controlled addition prevents runaway gas evolution.

-

Stir at 100°C for 4 hours. Monitor by GC-MS (Product M+ = 162).

-

Workup: Cool, dilute with water, extract with

. Wash organic layer with 1M NaOH (to remove unreacted phenol).

-

Step B: Chlorosulfonation & Reduction

-

Reagents: Chlorosulfonic acid (

, excess), Zinc dust, HCl (conc). -

Procedure:

-

Add 1-(difluoromethoxy)-2-fluorobenzene dropwise to neat chlorosulfonic acid at 0°C. Stir at RT for 2 hours.

-

Pour onto crushed ice (Exothermic!). Extract the sulfonyl chloride with DCM.

-

Reduction: Dissolve sulfonyl chloride in Toluene/Water. Add Zinc dust (4.0 eq). Add conc. HCl dropwise at <40°C.

-

Reflux for 3 hours.

-

Isolation: Separate organic layer.[4] The thiol is prone to oxidation; store under Argon or use immediately.

-

Application Protocol: Coupling

This is the core application for PDE4 inhibitor synthesis. The thiophenol is coupled to a 3,5-dichloro-4-aminopyridine scaffold (a Roflumilast bioisostere core).

Experimental Workflow

Objective: Synthesize 3,5-dichloro-4-((4-(difluoromethoxy)-3-fluorophenyl)thio)pyridin-2-amine.

Reagents & Setup

| Component | Equivalents | Role |

| Thiophenol Intermediate | 1.1 eq | Nucleophile |

| Heteroaryl Chloride | 1.0 eq | Electrophile (e.g., 4-amino-3,5-dichloropyridine) |

| Base | 2.5 eq | |

| Catalyst | 0.05 eq | |

| Solvent | 10 Vol | DMF or NMP (Anhydrous) |

Step-by-Step Procedure

-

Inerting: Flame-dry a 3-neck round bottom flask. Cool under Argon flow.

-

Deprotonation:

-

Charge

and the Heteroaryl Chloride. -

Add anhydrous DMF.

-

Add the 4-Difluoromethoxy-3-fluorothiophenol via syringe.

-

Critical: If using NaH, add at 0°C and stir for 30 min before adding the electrophile to prevent disulfide formation.

-

-

Reaction:

-

Heat to 90°C. Monitor via HPLC (254 nm).

-

Endpoint: Disappearance of the heteroaryl chloride.

-

-

Quench & Workup:

-

Cool to RT. Pour into ice-water (pH adjusted to 4-5 with dilute HCl to neutralize excess base).

-

Filter the precipitate (if solid) or extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc). Thioethers are less polar than the corresponding sulfoxides.

-

Figure 2: Laboratory workflow for the coupling of the thiophenol intermediate to the PDE4 scaffold.

Analytical Validation & QC

To ensure the integrity of the intermediate before coupling, verify the following parameters.

NMR Signature

-

NMR:

-

-82.0 ppm (approx): Doublet (or doublet of doublets) corresponding to the

- -130.0 ppm (approx): Multiplet corresponding to the aromatic Fluorine at position 3.

-

-82.0 ppm (approx): Doublet (or doublet of doublets) corresponding to the

-

NMR:

-

6.5 ppm (Triplet): Characteristic proton of the difluoromethoxy group (

-

3.5-4.0 ppm: Thiol proton (-SH), often broad; disappears with

-

6.5 ppm (Triplet): Characteristic proton of the difluoromethoxy group (

Impurity Profile (HPLC)

-

Disulfide Impurity: The most common impurity is the disulfide dimer (Ar-S-S-Ar), formed via oxidation.

-

Detection: High retention time on Reverse Phase C18 (very lipophilic).

-

Remediation:[5] If disulfide >5%, treat the mixture with

and water (or small amount of Zn dust) in situ to reduce it back to the thiol before coupling.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step A | Loss of | Use a sealed tube or pressure vessel (with safety shielding). Increase |

| Disulfide Formation | Air leak during storage or reaction. | Degas all solvents with Argon bubbling for 15 mins. Add reducing agent ( |

| Incomplete Coupling | Nucleophile deactivation. | The 3-Fluoro group withdraws electrons, making the thiolate less nucleophilic. Switch to a stronger base (NaH) or higher temperature (110°C). |

| Smell/Safety | Volatility of thiols. | Quench all glassware in bleach (NaOCl) bath immediately after use to oxidize residual thiols to sulfonates. |

References

-

Hands, A. T., et al. (2024).[6] "Difluoromethylation of Phenols." Organic Syntheses, 101, 164–180.[6] Link

-

Lovering, F., et al. (2012). "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." ChemMedChem, 7(11). (Contextual grounding on Bioisosterism). Link

-

Press, N. J., et al. (2008). "PDE4 Inhibitors: Current Status." British Journal of Pharmacology, 155, 308–315.[7] (Scaffold context). Link

-

Zheng, J., et al. (2019). "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt." The Journal of Organic Chemistry, 84(21). Link[8]

-

Naing, W., et al. (2019). "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols." Beilstein Journal of Organic Chemistry, 15, 1128–1133. (Thiophenol coupling conditions). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 5. petrochemistry.eu [petrochemistry.eu]

- 6. orgsyn.org [orgsyn.org]

- 7. njms.rutgers.edu [njms.rutgers.edu]

- 8. pubs.acs.org [pubs.acs.org]

Handling and disposal of 4-Difluoromethoxy-3-fluorothiophenol

Technical Application Note: Safe Handling, Synthesis Utility, and Disposal of 4-Difluoromethoxy-3-fluorothiophenol

Part 1: Chemical Profile & Strategic Utility

Compound Identity:

-

Chemical Name: 4-Difluoromethoxy-3-fluorothiophenol

-

Functional Classification: Fluorinated Aryl Thiol / Bioisostere Building Block

-

Primary Hazard: High Potency Stench , Skin/Eye Irritant, Acute Toxicity (Oral/Dermal/Inhalation).